molecular formula C14H11N3O B019353 1-(4-Cyanophenyl)-3-phenylurea CAS No. 107676-58-4

1-(4-Cyanophenyl)-3-phenylurea

Cat. No. B019353
M. Wt: 237.26 g/mol
InChI Key: RTDYPTALPAUONC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-(4-Cyanophenyl)-3-phenylurea involves several steps, including reactions with halo-phenyl and naphthoyl groups. For example, the synthesis of 1-(1-naphthoyl)-3-(halo-phenyl) substituted thioureas demonstrates the complexity and the specific conditions required for synthesizing such compounds. These processes often involve the formation of intramolecular and intermolecular hydrogen bonds, which are crucial for the stability and reactivity of the compounds (Saeed et al., 2015).

Molecular Structure Analysis

The molecular structure of phenylurea derivatives is characterized by the presence of planar acylthiourea groups, pseudo-antiperiplanar conformations, and significant hydrogen-bonding interactions. These structural features are essential for understanding the compound's reactivity and interactions with other molecules (Saeed et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of phenylurea derivatives can vary significantly depending on the substituents and the reaction conditions. For instance, the herbicidal activity of 3-substituted 1-phenylureas shows how functional group modifications can alter the chemical behavior and properties of these compounds (Barnes et al., 1988).

Physical Properties Analysis

The physical properties of phenylurea derivatives, such as their thermal behavior and vibrational properties, are crucial for their characterization and application. Studies involving infrared and Raman spectroscopy complemented by quantum chemical calculations provide insights into the vibrational properties and stability of these compounds (Saeed et al., 2015).

Chemical Properties Analysis

The chemical properties analysis of 1-(4-Cyanophenyl)-3-phenylurea and similar compounds involves understanding their reactivity, bonding, and interactions at the molecular level. Studies on thiourea derivatives, for example, reveal details about their electronic structure, charge distribution, and potential as ligands in complex formations (Mary et al., 2016).

Scientific Research Applications

  • Herbicidal Activity : 3-Substituted 1-phenylureas, a category that includes 1-(4-Cyanophenyl)-3-phenylurea, demonstrate herbicidal activity against various weed species. This herbicidal activity is often linked to compounds with two small substituents in the 3-position (Barnes et al., 1988).

  • Plant Protection : The phenylurea cytokinin 4PU-30 has been shown to protect maize plants from glyphosate-induced damage by inducing hardiness in their antioxidant defense systems. This is similar to the effects of herbicide safeners (Sergiev et al., 2006).

  • Synthesis Methods : Research includes a one-pot method for synthesizing 1,1-disubstituted-3-(2-phenyl-3H-quinazolin-4-ylidene)thioureas using N-(2-cyanophenyl)benzimidoyl isothiocyanate, demonstrating innovative approaches in organic synthesis (Fathalla et al., 2001).

  • Biological Activities : A novel, eco-friendly route for synthesizing versatile 1-(3-cyanothiophen-2-yl)-3-phenylureas has been developed, showing promising biological activities (Shamanth et al., 2022).

  • Chiral Structures : 4CNPD, a chiral 1,1-diphenyl-2-aza-1,3-butadiene with a cyano-substituted phenyl ring, exemplifies the structural complexity and potential applications of cyanophenyl derivatives (Angelova et al., 1993).

  • Antithrombotic Properties : N-(1-cyanoalkyl)-N-hydroxyureas exhibit antithrombotic and vasodilating properties, with some compounds significantly inhibiting thrombus formation in arterioles and venules (Camehn & Rehse, 2000).

  • Detection of Cations : A developed probe with high selectivity and sensitivity for detecting Cr3+ cations shows potential for practical application in biological systems (Xu et al., 2014).

properties

IUPAC Name

1-(4-cyanophenyl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c15-10-11-6-8-13(9-7-11)17-14(18)16-12-4-2-1-3-5-12/h1-9H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDYPTALPAUONC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384619
Record name N-(4-cyanophenyl)-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyanophenyl)-3-phenylurea

CAS RN

107676-58-4
Record name N-(4-cyanophenyl)-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Zhang, Y Zhao, X Zhai, L Wang, J Yang… - Chemical and …, 2012 - jstage.jst.go.jp
A new series of diaryl urea derivatives bearing N-acylhydrazone moiety were designed and synthesized. All the target compounds were evaluated for their cytotoxic activities in vitro …
Number of citations: 32 www.jstage.jst.go.jp
X Zhai, Q Huang, N Jiang, D Wu, H Zhou, P Gong - Molecules, 2013 - mdpi.com
Based on the hybrid pharmacophore design concept, a novel series of dual diaryl urea and N-acylhydrazone derivatives were synthesized and evaluated for their in vitro cytotoxicity by …
Number of citations: 19 www.mdpi.com
T Rawling, AM McDonagh, B Tattam, M Murray - Tetrahedron, 2012 - Elsevier
N-Carbamoylimidazoles dissociate in solution to yield imidazole and an isocyanate that may be reacted with another aryl amine to form an unsymmetrical biaryl urea. This paper …
Number of citations: 30 www.sciencedirect.com
K Thalluri, SR Manne, D Dev… - The Journal of organic …, 2014 - ACS Publications
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediated Lossen rearrangement and its application for the synthesis of ureas is demonstrated. Required …
Number of citations: 62 pubs.acs.org

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